BenchChemオンラインストアへようこそ!

Ogen

Hormone Replacement Therapy Hepatic Protein Induction Thrombotic Risk

Estropipate (Ogen) is the piperazine salt of estrone sulfate with enhanced aqueous solubility vs sodium estrone sulfate. It is equipotent to micronized estradiol for gonadotropin suppression yet induces 2-3x lower hepatic proteins (SHBG, CBG) vs conjugated equine estrogens, offering a favorable coagulation profile. NOT interchangeable with sodium estrone sulfate or CEE without dose adjustment. Ideal for effervescent tablet and rapid-dissolve formulation development.

Molecular Formula C22H32N2O5S
Molecular Weight 436.6 g/mol
CAS No. 7280-37-7
Cat. No. B1671322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOgen
CAS7280-37-7
Synonyms19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-
Estinyl
Estradiol, Ethinyl
Estradiol, Ethynyl
Ethinyl Estradiol
Ethinyl Estradiol Hemihydrate
Ethinyl Estradiol, (8 alpha)-Isomer
Ethinyl Estradiol, (8 alpha,17 alpha)-Isomer
Ethinyl Estradiol, (8 alpha,9 beta,13 alpha,14 beta)-Isomer
Ethinyl Estradiol, (9 beta,17 alpha)-Isomer
Ethinyl Oestradiol Effik
Ethinyl-Oestradiol Effik
Ethinylestradiol Jenapharm
Ethinyloestradiol
Ethynyl Estradiol
Hemihydrate, Ethinyl Estradiol
Jenapharm, Ethinylestradiol
Lynoral
Microfollin
Microfollin Forte
Progynon C
Molecular FormulaC22H32N2O5S
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
InChIInChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1
InChIKeyHZEQBCVBILBTEP-ZFINNJDLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
11.3 mg/L (at 27 °C)
3.81e-05 M
Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.
Soluble in solutions of sodium hydroxide or potassium hydroxide
In double-distilled water, 4.83 mg/L
In water, 11.3 mg/L at 27 °C
0.0113 mg/mL at 27 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Estropipate (Ogen; CAS 7280-37-7) for Hormone Replacement Therapy: Baseline Chemical Profile and Sourcing Considerations


Estropipate (brand name Ogen, CAS 7280-37-7) is a synthetic estrogenic compound consisting of estrone sulfate stabilized with piperazine in a 1:1 molar ratio [1]. It is classified as a natural, conjugated estrogen preparation specifically indicated for the management of moderate to severe vasomotor symptoms of menopause and the prevention of postmenopausal osteoporosis [2]. Following oral administration, estropipate is rapidly metabolized to its active form, estrone sulfate, which subsequently undergoes enzymatic conversion to estrone and estradiol in target tissues [3]. The piperazine salt form confers distinct physicochemical properties, including enhanced aqueous solubility compared to the parent estrone sulfate sodium salt, which is a critical factor in pharmaceutical formulation and bioavailability .

Why Generic Substitution with Other Estrone Sulfate Salts or Conjugated Estrogens is Not Straightforward: Estropipate (Ogen) Specifics


Substitution of estropipate (Ogen) with other in-class estrogens, such as sodium estrone sulfate or conjugated equine estrogens (CEE), is not pharmacokinetically or pharmacodynamically equivalent due to fundamental differences in salt form and hepatic impact. Estropipate is a specific piperazine salt of estrone sulfate, not the sodium salt found in many generic preparations, and this counterion directly influences solubility and the rate of dissolution in the gastrointestinal tract [1]. More critically, head-to-head comparative studies demonstrate that while estropipate and other natural estrogens may suppress gonadotropins similarly, they diverge significantly in their stimulation of hepatic proteins. Conjugated estrogens (CEE) exhibit a 2- to 3-fold exaggerated response on hepatic parameters such as corticosteroid-binding globulin (CBG) and sex hormone-binding globulin (SHBG) compared to piperazine estrone sulfate on an equipotent basis [2]. This hepatic divergence can translate into different clinical safety profiles, particularly concerning thrombotic risk, making simple substitution without dose adjustment and monitoring clinically inadvisable.

Quantitative Differentiation of Estropipate (Ogen, CAS 7280-37-7) Against Key Estrogen Comparators


Equipotent Estrogenic Activity with Distinct Hepatic Safety Profile vs. Conjugated Equine Estrogens

Estropipate (piperazine estrone sulfate) and conjugated equine estrogens (CEE) are equally effective in suppressing follicle-stimulating hormone (FSH), a primary marker of estrogenic activity. However, their impact on liver-derived proteins, which are surrogate markers for thrombotic risk, is markedly different. Estropipate induces significantly lower levels of corticosteroid-binding globulin (CBG) and sex hormone-binding globulin (SHBG) compared to CEE [1]. In a direct comparison, CEE increased serum CBG 2.5-fold and SHBG 3.2-fold relative to piperazine estrone sulfate, which was set as the baseline (value of 1) [1]. This exaggerated hepatic response with CEE has been mechanistically linked to a higher incidence of venous thromboembolism in observational studies.

Hormone Replacement Therapy Hepatic Protein Induction Thrombotic Risk

Favorable Coagulation Profile vs. Synthetic Ethinyl Estradiol in Long-Term Therapy

In a 6-month double-blind, placebo-controlled trial comparing piperazine estrone sulfate (3 mg/day) with ethinyl estradiol (30 μg/day), the latter produced significant adverse changes in multiple coagulation parameters, including prothrombin time and Factor VII, whereas piperazine estrone sulfate did not [1]. These adverse changes persisted for up to 9 months after discontinuation of ethinyl estradiol and switching to piperazine estrone sulfate [1]. This study provides direct evidence that estropipate avoids the pro-thrombotic shift in clotting factor balance observed with synthetic, more potent estrogens like ethinyl estradiol.

Blood Coagulation Venous Thromboembolism Safety Pharmacology

Equipotent Dose-Response for Vasomotor Symptom Relief vs. Micronized Estradiol

On a weight basis, piperazine estrone sulfate (estropipate) and micronized 17β-estradiol are nearly equipotent for all pharmacodynamic responses, including suppression of FSH and induction of hepatic proteins [1]. This contrasts with CEE and ethinyl estradiol, which show disproportionate hepatic effects. In terms of achieving therapeutic serum estradiol levels, 1.5 mg of oral estropipate and 2 mg of oral estradiol valerate produce nearly superimposable estradiol and estrone sulfate concentration curves over the first 6 hours post-dose [2]. This indicates that estropipate can achieve comparable systemic estrogenic exposure to other natural estrogen formulations without the exaggerated liver impact.

Menopause Vasomotor Symptoms Estradiol

Distinct Aqueous Solubility and Formulation Flexibility Due to Piperazine Counterion

The piperazine salt of estrone sulfate (estropipate) exhibits significantly different physicochemical properties compared to the more common sodium salt. Specifically, the presence of the piperazine counterion enhances aqueous solubility, a critical parameter for dissolution-limited drug absorption . This enhanced solubility allows for the production of effervescent tablet formulations, a unique dosage form not readily achievable with the sodium estrone sulfate salt or conjugated estrogen mixtures . This formulation advantage directly translates to more flexible dosing options and potentially improved patient compliance.

Pharmaceutical Formulation Drug Solubility Oral Dosage Forms

Sustained Bone Mineral Density Gain vs. Placebo in Osteoporosis Prevention

Estropipate has demonstrated long-term efficacy in preserving bone mass in postmenopausal women. In a 5-year longitudinal study, women receiving estropipate showed a statistically significant 5% increase in lumbar spine bone mineral density (BMD) compared to women on placebo [1]. This quantitative evidence establishes the compound's efficacy in preventing postmenopausal bone loss, a key therapeutic benefit driving clinical selection for hormone replacement therapy. The 5% differential BMD gain is clinically meaningful in reducing the long-term risk of osteoporotic fracture.

Osteoporosis Bone Mineral Density Postmenopausal

Optimal Application Scenarios for Estropipate (Ogen, CAS 7280-37-7) Based on Quantitative Evidence


Long-Term Hormone Replacement Therapy (HRT) with an Emphasis on Minimizing Thrombotic Risk

In clinical settings requiring extended-duration estrogen therapy for menopausal symptom management or osteoporosis prevention, estropipate is a preferred option due to its favorable coagulation profile compared to synthetic alternatives like ethinyl estradiol [1]. The evidence showing no adverse effects on clotting factors, even after switching from a more thrombogenic estrogen, directly supports its use in patients with elevated baseline cardiovascular risk. This scenario is grounded in direct comparative safety data demonstrating a lack of pro-thrombotic shift in coagulation parameters [1].

Formulation Development of Effervescent Oral Estrogen Products

Pharmaceutical development scientists seeking to create differentiated oral estrogen products should consider estropipate. Its unique piperazine counterion confers high aqueous solubility, making it the salt of choice for developing effervescent tablets or rapidly dissolving oral formulations . This formulation advantage is not shared by the more common sodium estrone sulfate, creating a clear industrial application scenario for estropipate in product lifecycle management and generic differentiation .

Clinical Research on Estrogens with Minimized Hepatic First-Pass Effects

Estropipate is an ideal candidate for comparative pharmacology studies investigating the differential impact of oral estrogens on liver-derived proteins. Its profile—where it is equipotent to micronized estradiol for gonadotropin suppression but significantly less potent than CEE in inducing SHBG and CBG—makes it a valuable reference compound for dissociating estrogenic effects on reproductive tissues from hepatic side effects [2]. This scenario is directly supported by quantitative data showing a 2.5-fold lower CBG induction compared to CEE [2].

Management of Vasomotor Symptoms with a Natural Estrogen Profile

For the treatment of moderate to severe vasomotor symptoms (hot flashes, night sweats) associated with menopause, estropipate provides a therapeutic alternative that delivers serum estradiol levels comparable to estradiol valerate [3]. The clinical evidence demonstrating significant reduction in hot flash frequency and severity compared to placebo over 12 weeks confirms its efficacy for this indication [3]. This scenario is supported by both pharmacokinetic data showing similar systemic estrogen exposure and clinical trial outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ogen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.